2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
This compound features a structurally complex scaffold:
- Core structure: An 8-azabicyclo[3.2.1]octane (tropane) moiety, a bicyclic system often exploited in medicinal chemistry for its conformational rigidity and receptor-binding properties.
- At the 3-position: An acetamide linker bonded to a benzo[d][1,3]dioxol-5-yl group (a methylenedioxyphenyl derivative), known for enhancing lipophilicity and modulating neurotransmitter interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-25(21,22)19-13-3-4-14(19)9-12(8-13)18-17(20)7-11-2-5-15-16(6-11)24-10-23-15/h2,5-6,12-14H,3-4,7-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKBYYDPYKQITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and cell proliferation.
Key Mechanisms:
- EGFR Inhibition : The compound has shown potential in inhibiting the Epidermal Growth Factor Receptor (EGFR), which is crucial in various cancers.
- Apoptosis Induction : It promotes apoptosis in cancer cells by affecting mitochondrial pathways, specifically through modulation of proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
In Vitro Studies
A series of experiments have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, often outperforming standard chemotherapeutic agents like doxorubicin .
Case Studies
Recent research has highlighted several case studies focusing on the biological activity of the compound:
- Antitumor Activity : In a study involving thiourea derivatives containing benzo[d][1,3]dioxol-5-yl moieties, several compounds demonstrated superior antitumor activities against HepG2, HCT116, and MCF-7 cell lines compared to standard treatments .
- Mechanistic Insights : Molecular docking studies have suggested that the compound effectively binds to EGFR, leading to downstream effects that inhibit tumor growth .
Scientific Research Applications
Pharmacological Applications
-
Modulation of Neurotransmitter Systems :
- The compound has been investigated for its potential to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatment. Research indicates that derivatives of benzo[d][1,3]dioxole compounds can exhibit selective serotonin reuptake inhibition, which is crucial for antidepressant activity .
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the effects of a related compound on animal models of depression. Results indicated significant reductions in immobility in forced swim tests, suggesting potential antidepressant properties due to serotonin modulation .
Case Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of various derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that certain modifications to the benzo[d][1,3]dioxole structure enhanced potency, indicating a pathway for drug development focused on cancer therapy .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide:
| Property | Finding |
|---|---|
| Serotonin Reuptake Inhibition | Effective at low micromolar concentrations |
| Cytotoxicity | IC50 values in the low micromolar range against cancer cells |
| Antimicrobial Activity | Broad-spectrum efficacy observed |
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-azabicyclo[3.2.1]octane scaffold is highly modular. Key analogs include:
Key Observations :
Variations at the 3-Position
The acetamide linker and aromatic groups critically influence bioactivity:
Key Observations :
Spiro and Hybrid Derivatives
highlights spiro-8-azabicyclo[3.2.1]octane derivatives with fused oxirane rings, such as:
- 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] .
- 8-[(6-Methylpyridin-2-yl)methyl]spiro derivatives .
These compounds diverge significantly from the target molecule due to:
- Spiro architecture : Introduces steric constraints and additional heterocyclic rings.
- Substituent diversity : Chloro-fluorophenyl and pyridyl groups may enhance selectivity for specific enzymatic targets (e.g., kinases) but reduce CNS penetration .
Research Findings and Implications
- Metabolic Stability : The methylsulfonyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to methyl or benzyl analogs .
- Receptor Binding : The benzo[d][1,3]dioxol moiety may mimic catechol structures, suggesting affinity for adrenergic or dopaminergic receptors, akin to tropane alkaloids like cocaine .
- Antimicrobial Potential: Structural parallels to indole-based oxadiazole-thiols () imply possible antipathogenic activity, though this requires validation .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves coupling the benzo[d][1,3]dioxol-5-yl acetic acid moiety with the 8-azabicyclo[3.2.1]octane scaffold. Key intermediates include the 8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine derivative (prepared via sulfonylation of the azabicyclo amine precursor) and the activated acetamide intermediate (e.g., acid chloride or mixed anhydride). For example, similar derivatives were synthesized using radical cyclization or coupling reactions under controlled conditions (e.g., AIBN/n-Bu3SnH for bicyclic systems) .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The azabicyclo[3.2.1]octane core is identified by characteristic splitting patterns (e.g., axial/equatorial protons at δ 1.5–3.0 ppm). The methylsulfonyl group (-SO2CH3) appears as a singlet near δ 3.0–3.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of -SO2CH3 or benzo[d][1,3]dioxolyl groups).
- IR : Stretching vibrations for sulfonamide (1330–1160 cm⁻¹) and acetamide (1650–1680 cm⁻¹) are critical markers .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for σ-receptors or neurotransmitter transporters) using tritiated ligands.
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition).
- Cytotoxicity Screening : MTT or resazurin-based assays in cell lines (e.g., cancer or neuronal models). For bicyclic derivatives, antipathogenic or antiproliferative activities have been reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step in synthesizing the 8-methylsulfonyl-azabicyclo intermediate?
- Methodological Answer :
- Temperature Control : Sulfonylation with methanesulfonyl chloride is exothermic; maintaining temperatures below 0°C minimizes side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates.
- Stoichiometry : A 1.2–1.5 molar excess of sulfonating agent ensures complete conversion.
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. How can conflicting biological activity data across studies (e.g., variable IC50 values) be systematically resolved?
- Methodological Answer :
- Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (e.g., via X-ray crystallography or chiral HPLC).
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.
- Meta-Analysis : Compare studies for differences in cell lines (e.g., HEK293 vs. SH-SY5Y), buffer conditions, or incubation times. For example, discrepancies in σ-receptor binding data may arise from variations in membrane preparation protocols .
Q. What computational approaches can predict the binding mode of this compound to σ-1 receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with σ-1 receptor crystal structures (PDB: 5HK1). Focus on hydrophobic pockets accommodating the azabicyclo and benzo[d][1,3]dioxolyl groups.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities. Prior studies on bicyclic derivatives highlight the importance of sulfonamide interactions with Glu172 and Tyr173 residues .
Q. How can regioselectivity challenges in functionalizing the azabicyclo[3.2.1]octane scaffold be addressed?
- Methodological Answer :
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to block reactive amines during derivatization.
- Directing Groups : Introduce temporary substituents (e.g., hydroxyl or halogens) to steer electrophilic attacks.
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for arylations at specific positions. Evidence from spiro-azabicyclo derivatives demonstrates successful regiocontrol via these methods .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
